Fortunellin

Description

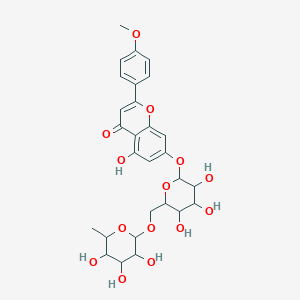

from Mentha piperita; structure in first source

Properties

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-30,32-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWDGPFGTFOLRJ-CUVHLRMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861996 | |

| Record name | Fortunellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20633-93-6 | |

| Record name | Fortunellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of Fortunellin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fortunellin, a flavonoid O-glycoside (acacetin 7-O-neohesperidoside), has emerged as a promising phytochemical with a multifaceted mechanism of action. Primarily recognized for its potent antiviral properties, particularly against SARS-CoV-2, this compound also exhibits significant immunomodulatory, anti-inflammatory, and antioxidant activities.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Antiviral Mechanism of Action: A Multi-Pronged Attack on SARS-CoV-2

This compound's antiviral activity against SARS-CoV-2 is characterized by its ability to engage and inhibit multiple viral proteins that are critical for the viral life cycle.[1][3] This multi-target approach is a significant advantage in combating rapidly mutating viruses.

The primary antiviral mechanisms of this compound include:

-

Inhibition of Main Protease (Mpro/3CL-Pro) Dimerization: The SARS-CoV-2 main protease is a key enzyme responsible for cleaving viral polyproteins into functional units, a process essential for viral replication.[4][5][6] Mpro is active only in its homodimeric form. This compound has been shown to bind to the Mpro monomer, inducing conformational changes that allosterically inhibit its dimerization and subsequent activation.[4][5][7]

-

Broad-Spectrum Inhibition of Key Viral Proteins: Beyond Mpro, this compound demonstrates inhibitory activity against a range of other essential SARS-CoV-2 proteins.[1][3] These include:

-

Papain-like Protease (PLpro): Involved in viral polyprotein processing and innate immune evasion.

-

RNA-dependent RNA Polymerase (RdRp): The core enzyme for viral RNA replication.

-

Helicase: Unwinds viral RNA, a necessary step for replication.

-

Nucleocapsid (N) Protein: Essential for packaging the viral genome.

-

Replicase Complex Proteins: A suite of non-structural proteins that form the viral replication machinery.

-

2′-O-methyltransferase: Modifies viral RNA to mimic host RNA and evade immune detection.

-

Endoribonuclease: Involved in viral RNA processing.

-

Quantitative Data: Binding Affinities of this compound to SARS-CoV-2 Targets

The binding efficacy of this compound to its viral targets has been quantified through computational molecular docking studies. The binding energy, expressed in kilocalories per mole (kcal/mol), indicates the stability of the this compound-protein complex, with more negative values suggesting a stronger interaction.

| Target Protein/Domain | Binding Energy (kcal/mol) | Reference |

| Main Protease (Mpro/3CL-Pro) | -8.9 to -21.63 | [1][5] |

| Papain-like Protease (PLpro) | -8.7 to -28.12 | [1] |

| RNA-dependent RNA Polymerase (RdRp) | -9.2 to -19.98 | [1] |

| Helicase | -9.8 to -30.02 | [1] |

| Nucleocapsid (N-CTD) | -9.2 to -54.62 | [1] |

| Nucleocapsid (N-NTD) | -8.0 to -16.92 | [1] |

| Replicase (Monomer at NSP-8 site) | -8.6 to -34.48 | [1] |

| Replicase (Dimer interface) | -7.0 to -31.29 | [1] |

| 2′-O-methyltransferase | -9.4 to -23.17 | [1] |

| Endoribonuclease | -16.81 | [1] |

Experimental Protocols: Computational Analysis

The binding affinities listed above were primarily determined through molecular docking and molecular dynamics simulations. A generalized protocol for these computational experiments is as follows:

1.2.1. Molecular Docking

-

Objective: To predict the preferred binding orientation of this compound to its target protein and to estimate the binding affinity.

-

Methodology:

-

Protein and Ligand Preparation: The three-dimensional structures of the SARS-CoV-2 target proteins are retrieved from the Protein Data Bank (PDB). The structure of this compound is obtained from a chemical database such as PubChem. Both structures are prepared by adding hydrogen atoms, assigning charges, and minimizing their energy using a force field like MMFF94.[1]

-

Grid Box Generation: A grid box is defined around the active or allosteric binding site of the target protein. The size and center of the grid are set to encompass the potential binding region.

-

Docking Simulation: Software such as AutoDock Vina is used to perform the docking.[1] The algorithm explores various conformations of the flexible ligand within the rigid receptor's binding site and scores them based on a defined scoring function to estimate the binding energy.

-

Analysis: The resulting docked poses are analyzed to identify the most stable binding mode and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.

-

1.2.2. Molecular Dynamics (MD) Simulation

-

Objective: To simulate the dynamic behavior of the this compound-protein complex over time to assess its stability.

-

Methodology:

-

System Setup: The most stable docked complex from the molecular docking study is placed in a simulation box filled with a solvent (typically water) and ions to neutralize the system.

-

Simulation: An MD simulation is run for a specified period (e.g., hundreds of nanoseconds). The simulation calculates the forces between atoms and integrates Newton's equations of motion to track the trajectory of each atom over time.

-

Analysis: The trajectory is analyzed to assess the stability of the complex by calculating parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Visualizations

Caption: Multi-target antiviral mechanism of this compound against SARS-CoV-2.

Caption: Workflow for computational analysis of this compound-protein interactions.

Immunomodulatory and Anti-inflammatory Mechanisms

In addition to its direct antiviral effects, this compound demonstrates a profound ability to modulate the host's immune response, which is often dysregulated during severe viral infections, leading to a "cytokine storm" and acute lung injury (ALI).[1][8]

The key immunomodulatory and anti-inflammatory actions of this compound include:

-

Inhibition of the TLR4/NF-κB/NLRP3 Signaling Pathway: Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by viral components or damage-associated molecular patterns, triggers a downstream signaling cascade involving nuclear factor-kappa B (NF-κB) and the NLRP3 inflammasome.[2][3] This pathway is a major driver of pro-inflammatory cytokine production. This compound has been shown to attenuate ALI by inhibiting the activation of this pathway, thereby reducing inflammation and tissue damage.[2][3]

-

Regulation of Pro-inflammatory Genes: this compound targets and is predicted to downregulate the expression of several upregulated genes in SARS-CoV-2 infected tissues that are central to the inflammatory response.[1]

Quantitative Data: Upregulated Host Genes Targeted by this compound

Network pharmacology studies have identified several host genes that are upregulated during SARS-CoV-2 infection and are also targets of this compound. This suggests a mechanism by which this compound can counteract the pathological inflammatory response.

| Gene | Function |

| TNF | Pro-inflammatory cytokine |

| IL6 | Pro-inflammatory cytokine |

| ANPEP | Aminopeptidase N, a coronavirus receptor |

| CASP1 | Caspase-1, involved in inflammasome activation |

| CD38 | Ectoenzyme involved in immune cell activation |

| FGF2 | Fibroblast growth factor 2, involved in tissue repair and inflammation |

| FN1 | Fibronectin 1, involved in cell adhesion and inflammation |

| MMP1 | Matrix metalloproteinase 1, involved in tissue remodeling |

| MMP7 | Matrix metalloproteinase 7, involved in tissue remodeling |

| PTGS2 | Prostaglandin-endoperoxide synthase 2 (COX-2), key inflammatory enzyme |

| VEGFA | Vascular endothelial growth factor A, involved in angiogenesis and inflammation |

Experimental Protocols: In Vivo Acute Lung Injury Model

The anti-inflammatory effects of this compound have been investigated in animal models of lipopolysaccharide (LPS)-induced ALI.

-

Objective: To evaluate the protective effects of this compound against inflammation and tissue damage in the lungs.

-

Methodology:

-

Animal Model: An ALI model is induced in mice or rats by intratracheal or intraperitoneal administration of LPS.

-

Treatment: Animals are treated with this compound either before or after LPS challenge. A control group receives a vehicle.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: At a specified time point, animals are euthanized, and their lungs are lavaged. The BALF is collected to measure the total protein content and the number of inflammatory cells (e.g., neutrophils, leukocytes), which are indicators of lung injury and inflammation.[2]

-

Lung Tissue Analysis: The lung tissue is harvested for:

-

Histopathological examination: To assess tissue damage, edema, and inflammatory cell infiltration.

-

Myeloperoxidase (MPO) assay: MPO is an enzyme abundant in neutrophils, and its activity in the lung tissue is a marker of neutrophil infiltration.[2]

-

Western blot or qPCR: To measure the expression levels of proteins and genes in the TLR4/NF-κB/NLRP3 pathway.

-

-

Visualizations

Caption: Inhibition of the TLR4/NF-κB/NLRP3 pathway by this compound.

In Vitro Validation and Anticancer Potential

While much of the research on this compound has been computational or in the context of inflammation, in vitro studies have provided crucial validation of its antiviral effects. Furthermore, as a flavonoid, this compound belongs to a class of compounds known for their anticancer properties.

In Vitro Antiviral Efficacy

The antiviral activity of this compound has been confirmed in cell-based assays.

-

Plaque Formation Assay: In SARS-CoV-2-infected VERO cells, this compound treatment led to a significant, concentration-dependent reduction in the formation of viral plaques.[4][9] Plaques are clear zones in a cell monolayer that result from virus-induced cell lysis, and a reduction in their number indicates inhibition of viral replication or spread.

-

Western Blot Analysis: Treatment of infected cells with this compound resulted in a significant increase in the monomeric form of Mpro relative to the dimerized form, confirming its mechanism of inhibiting Mpro dimerization in a cellular context.[9]

Anticancer Potential

While specific in-depth studies on the anticancer mechanism of this compound are still emerging, its structural similarity to other well-studied flavonoids like luteolin and apigenin suggests a strong potential for anticancer activity.[10][11] These related compounds have been shown to:

-

Induce Apoptosis: Trigger programmed cell death in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases.[11][12][13]

-

Cause Cell Cycle Arrest: Halt the proliferation of cancer cells at various checkpoints in the cell cycle.[11][13]

-

Inhibit Metastasis and Angiogenesis: Prevent the spread of cancer cells and the formation of new blood vessels that supply tumors.[13]

-

Modulate Cancer-Related Signaling Pathways: Interfere with key signaling pathways that drive cancer growth and survival, such as the PI3K/Akt, MAPK, and STAT3 pathways.[11][13]

Further research is warranted to specifically elucidate the anticancer mechanisms of this compound.

Experimental Protocols: In Vitro Assays

3.3.1. Plaque Reduction Assay

-

Objective: To quantify the inhibition of viral replication by this compound.

-

Methodology:

-

Cell Culture: A confluent monolayer of susceptible cells (e.g., VERO cells) is prepared in multi-well plates.

-

Infection: The cells are infected with a known amount of SARS-CoV-2.

-

Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 48-72 hours).

-

Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet). The plaques are then counted, and the percentage of plaque reduction at each concentration of this compound is calculated relative to the control. This data can be used to determine an IC50 value.[9]

-

3.3.2. Western Blot for Mpro Dimerization

-

Objective: To visually confirm the inhibition of Mpro dimerization by this compound in a cellular context.

-

Methodology:

-

Cell Lysis: SARS-CoV-2-infected cells treated with this compound or a control are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined.

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for SARS-CoV-2 Mpro, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection: The bands corresponding to the Mpro monomer and dimer are visualized using a chemiluminescent substrate. The relative intensity of the bands is quantified to determine the monomer-to-dimer ratio.[9]

-

Visualizations

Caption: Experimental workflow for in vitro validation of this compound's antiviral activity.

Conclusion

This compound exhibits a sophisticated and potent mechanism of action that encompasses direct, multi-target antiviral effects and robust immunomodulatory and anti-inflammatory properties. Its ability to inhibit the dimerization of the SARS-CoV-2 main protease, along with its interference with other key viral proteins, underscores its potential as a broad-spectrum antiviral agent. Concurrently, its capacity to quell pathological inflammation by modulating the TLR4/NF-κB/NLRP3 pathway highlights its therapeutic value in mitigating the severe symptoms associated with viral infections. While further in vivo and clinical studies are necessary to fully elucidate its therapeutic efficacy and safety profile, the existing body of evidence strongly supports the continued investigation of this compound as a lead compound in the development of novel antiviral and anti-inflammatory drugs.

References

- 1. Computational exploration of the dual role of the phytochemical this compound: Antiviral activities against SARS-CoV-2 and immunomodulatory abilities against the host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Herbs-Phytochemicals-Fortunellin-Kumquat-Ameliorates-Acute-Lung-Injury-Possibly-Useful-For-Post-COVID - Thailand Medical News [thailandmedical.news]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Natural Polyphenols Inhibit the Dimerization of the SARS-CoV-2 Main Protease: The Case of this compound and Its Structural Analogs [mdpi.com]

- 6. Natural Polyphenols Inhibit the Dimerization of the SARS-CoV-2 Main Protease: The Case of this compound and Its Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Natural Polyphenols Inhibit the Dimerization of the SARS-CoV-2 Main Protease: The Case of this compound and Its Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A research update on the anticancer effects of bufalin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Fortunellin: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fortunellin (Acacetin 7-O-neohesperidoside) is a flavonoid glycoside found in various plants, notably in the genus Citrus.[1] Emerging research has highlighted its potential as a bioactive compound with a range of pharmacological activities, including antiviral, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the methodologies used to screen for these biological activities, presents available quantitative data, and illustrates the key signaling pathways involved. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Antiviral Activity

This compound has demonstrated notable antiviral activity, particularly against SARS-CoV-2. The primary mechanism appears to be the inhibition of key viral proteins essential for replication and infectivity.

Quantitative Data: In Silico Docking and Binding Energies

Computational studies have been pivotal in elucidating the antiviral potential of this compound. Molecular docking simulations have predicted its binding affinity to various SARS-CoV-2 target proteins.

| Target Protein Domain | Binding Energy (kcal/mol) |

| Nucleocapsid (N-CTD) | -54.62 |

| Replicase-monomer at NSP-8 binding site | -34.48 |

| Replicase-dimer interface | -31.29 |

| Helicase | -30.02 |

| Papain-like-protease | -28.12 |

| 2′-O-methyltransferase | -23.17 |

| Main-protease | -21.63 |

| Replicase-monomer at dimer interface | -22.04 |

| RNA-dependent-RNA-polymerase | -19.98 |

| Nucleocapsid-NTD | -16.92 |

| Endoribonuclease | -16.81 |

Table 1: Predicted binding energies of this compound to key SARS-CoV-2 protein targets, as determined by molecular docking simulations.[2]

Experimental Protocols

-

Objective: To predict the binding affinity and interaction patterns of this compound with viral target proteins.

-

Procedure:

-

Obtain the 3D structures of the target viral proteins from a protein data bank (e.g., PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Obtain the 3D structure of this compound and optimize its geometry.

-

Define the binding site on the target protein.

-

Perform docking simulations using software such as AutoDock Vina.

-

Analyze the docking results to identify the best binding poses and calculate the binding energies.

-

-

Objective: To determine the in vitro antiviral activity of this compound by quantifying the reduction in viral plaques.

-

Procedure:

-

Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in culture medium.

-

Infect the cell monolayers with a known concentration of the virus.

-

After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the different concentrations of this compound.

-

Incubate the plates for a period sufficient for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to the untreated virus control to determine the inhibitory concentration (e.g., IC50).

-

Signaling Pathway Visualization

The antiviral action of this compound involves the inhibition of multiple viral proteins, thereby disrupting the viral life cycle.

References

Fortunellin (Acacetin 7-O-neohesperidoside): A Technical Guide to its Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fortunellin, a flavonoid glycoside chemically known as acacetin 7-O-neohesperidoside, is a natural compound predominantly found in kumquat and other citrus species. Emerging research has highlighted its significant therapeutic potential, demonstrating a spectrum of biological activities including antiviral, anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the core functions of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Core Biological Functions and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and viral replication.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties by targeting critical inflammatory signaling cascades. A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB)/NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome pathway.[1][2] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation triggers a downstream cascade leading to the activation of NF-κB, a pivotal transcription factor for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] this compound has been shown to suppress the phosphorylation of NF-κB, thereby inhibiting the transcription of these inflammatory mediators.[1] Furthermore, it attenuates the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of IL-1β.[1][2]

Antioxidant Activity

The antioxidant effects of this compound are largely attributed to its ability to activate the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. AMPK, a key cellular energy sensor, can phosphorylate and activate Nrf2, a master regulator of the antioxidant response.[3][4] Once activated, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[5][6] This mechanism enhances the cellular defense against oxidative stress.

Antiviral Activity

A significant body of research has focused on the antiviral properties of this compound, particularly against SARS-CoV-2.[7] Computational and in vitro studies have shown that this compound can inhibit the dimerization of the SARS-CoV-2 main protease (3CL-Pro or Mpro), a crucial enzyme for viral replication.[7] By binding to the protease, this compound allosterically hinders the formation of the active homodimer.[8] Additionally, molecular docking studies have predicted that this compound can bind to multiple other key viral proteins, including the papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), and spike glycoprotein, suggesting a multi-target antiviral strategy.

Anticancer and Neuroprotective Potential

While specific studies on this compound's anticancer activity are limited, flavonoids as a class are known to induce apoptosis and cell cycle arrest in various cancer cell lines.[8][9][10][11][12][13] The proposed mechanisms involve the modulation of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and key cell cycle regulators.

In the context of neuroprotection, flavonoids have been shown to protect neuronal cells, such as SH-SY5Y and PC12 cells, from oxidative stress-induced damage.[14][15][16] The activation of the Nrf2 antioxidant pathway is a likely mechanism for this protective effect.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and related flavonoids.

Table 1: Antiviral Activity of this compound against SARS-CoV-2 Targets (Molecular Docking)

| Viral Target Protein | Binding Affinity (kcal/mol) |

| Main Protease (Mpro/3CLpro) | -21.63 to -23.48 |

| Papain-Like Protease (PLpro) | -28.12 to -29.60 |

| RNA-dependent RNA polymerase (RdRp) | -14.24 to -19.98 |

| Nucleocapsid (N-CTD) | -51.30 to -54.62 |

| Replicase-dimer | -45.91 |

| Helicase | -30.02 |

| 2′-O-methyltransferase | -23.17 to -24.33 |

| Spike-RBD | -23.3 |

Data obtained from computational molecular docking studies.[11]

Table 2: Antioxidant Activity of Flavonoids (DPPH and ABTS Assays)

| Compound/Extract | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) |

| This compound related Flavonoids (Example Range) | 12.23 - 38.72 | 10.00 - 16.43 |

| Ascorbic Acid (Reference) | ~5 | ~3 |

IC50 values for this compound are not extensively reported; the provided range is based on studies of flavonoid-rich extracts and related compounds for illustrative purposes.[1][17][18][19]

Table 3: In Vitro Anticancer Activity of Related Flavonoids (IC50 Values)

| Cell Line | Compound | IC50 (µM) |

| MCF-7 (Breast Cancer) | Luteolin | ~20-40 |

| A549 (Lung Cancer) | Luteolin | ~40.2 |

| HeLa (Cervical Cancer) | Luteolin | ~25-50 |

| HepG2 (Liver Cancer) | Flavonoid Extracts | ~343 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's functions.

Molecular Docking of this compound with Viral Proteins

Objective: To predict the binding affinity and interaction of this compound with target viral proteins.

Protocol:

-

Protein and Ligand Preparation:

-

Retrieve the 3D crystal structure of the target viral protein (e.g., SARS-CoV-2 3CL-Pro) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Obtain the 3D structure of this compound from a chemical database like PubChem.

-

Optimize the ligand structure and minimize its energy using a force field (e.g., MMFF94).

-

-

Grid Generation:

-

Define a grid box encompassing the active site or binding pocket of the target protein. The size and center of the grid should be sufficient to allow for flexible ligand docking.

-

-

Docking Simulation:

-

Perform the docking using software such as AutoDock Vina or SwissDock.

-

The program will explore various conformations of this compound within the defined grid box and calculate the binding energy for each pose.

-

-

Analysis:

-

Analyze the docking results to identify the pose with the lowest binding energy, which represents the most favorable binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software.

-

Plaque Reduction Assay for Antiviral Activity

Objective: To determine the ability of this compound to inhibit viral replication in vitro.

Protocol:

-

Cell Seeding:

-

Seed Vero E6 cells in 96-well plates and grow until a confluent monolayer is formed.

-

-

Viral Infection and Treatment:

-

Infect the cell monolayers with a known multiplicity of infection (e.g., 0.1 MOI) of the target virus (e.g., SARS-CoV-2).

-

Simultaneously, treat the infected cells with various concentrations of this compound (e.g., ranging from 10⁻¹⁰ to 10⁻⁶ M).[8] Include a virus-only control and a mock-infected control.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[8]

-

-

Plaque Visualization and Quantification:

-

Observe the formation of viral plaques (areas of cell death) using a phase-contrast microscope.

-

Quantify the plaque area or number in each well. The reduction in plaque formation in the presence of this compound indicates its antiviral activity.

-

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the protein expression levels in key signaling pathways (e.g., TLR4/NF-κB/NLRP3 and AMPK/Nrf2).

Protocol:

-

Cell/Tissue Treatment and Lysis:

-

Treat cells (e.g., RAW 264.7 macrophages) or tissue homogenates with this compound and/or a stimulant (e.g., LPS).

-

Lyse the cells or tissues to extract total proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-NF-κB, NLRP3, p-AMPK, Nrf2, HO-1) and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

-

DPPH and ABTS Radical Scavenging Assays

Objective: To measure the in vitro antioxidant capacity of this compound.

Protocol (General):

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound.

-

Mix the this compound solutions with the DPPH or ABTS radical solution.

-

Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm for DPPH, 734 nm for ABTS).

-

Calculate the percentage of radical scavenging activity.

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the radicals.

-

Cell Viability (MTT) Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549, HeLa, HepG2) in 96-well plates.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to convert MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with this compound's function.

Caption: this compound's inhibition of the TLR4/NF-κB/NLRP3 inflammatory pathway.

Caption: this compound's activation of the AMPK/Nrf2 antioxidant pathway.

Caption: Experimental workflow for investigating the anticancer activity of this compound.

Pharmacokinetics and Bioavailability

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its development as a therapeutic agent. As a flavonoid glycoside, its oral bioavailability may be limited due to its polarity and susceptibility to enzymatic hydrolysis in the gut. Caco-2 cell permeability assays are a standard in vitro tool to predict intestinal drug absorption.[4][20][21][22] In vivo pharmacokinetic studies in animal models, such as rats, are necessary to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and overall bioavailability after oral administration.[3][20][23][24][25] While specific ADME and pharmacokinetic data for this compound are not extensively available, studies on structurally related flavonoid glycosides suggest that metabolism, including deglycosylation and conjugation, plays a significant role in their disposition.

Conclusion and Future Directions

This compound (acacetin 7-O-neohesperidoside) is a promising natural compound with a diverse pharmacological profile. Its well-documented anti-inflammatory and antioxidant activities, mediated through the modulation of the TLR4/NF-κB/NLRP3 and AMPK/Nrf2 pathways, respectively, provide a strong rationale for its investigation in inflammatory and oxidative stress-related diseases. Furthermore, its multi-target antiviral potential, particularly against SARS-CoV-2, warrants further exploration.

Future research should focus on several key areas:

-

Quantitative Bioactivity: Rigorous determination of IC50 values for this compound in various cancer cell lines and for the inhibition of key inflammatory mediators.

-

In Vivo Efficacy: Validation of its therapeutic effects in relevant animal models of inflammatory diseases, viral infections, cancer, and neurodegenerative disorders.

-

Pharmacokinetics and Metabolism: Comprehensive ADME studies to understand its bioavailability, metabolic fate, and potential for drug-drug interactions.

-

Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways modulated by this compound to fully elucidate its mechanisms of action.

A thorough understanding of these aspects will be critical for translating the therapeutic potential of this compound into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Activated AMPK boosts the Nrf2/HO-1 signaling axis—A role for the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Polyphenols Inhibit the Dimerization of the SARS-CoV-2 Main Protease: The Case of this compound and Its Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luteolin induced G2 phase cell cycle arrest and apoptosis on non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 12. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration | MDPI [mdpi.com]

- 21. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Pharmacokinetic Study of 7 Compounds Following Oral Administration of Fructus Aurantii to Depressive Rats [frontiersin.org]

Fortunellin from Kumquat: A Technical Guide to its Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fortunellin, a characteristic flavone glycoside found in kumquat (Citrus japonica), has garnered significant interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural distribution of this compound within the kumquat fruit, detailed methodologies for its extraction and purification, and an exploration of its interactions with key cellular signaling pathways. Quantitative data on this compound content is summarized, and experimental protocols are presented to facilitate further research and development.

Natural Sources of this compound in Kumquat

This compound (acacetin-7-O-neohesperidoside) is a predominant flavonoid in kumquat, with its concentration varying depending on the part of the fruit and its maturity. The peel is a particularly rich source of this compound. Immature kumquats have been found to contain higher concentrations of flavonoids, including this compound, compared to their mature counterparts.

Table 1: Quantitative Content of this compound and Other Major Flavonoids in Immature Kumquat

| Compound | Chemical Name | Concentration (mg/100g fresh fruit) | Percentage of Total Identified Flavonoids |

| DGPP | 3',5'-di-C-β-glucopyranosylphloretin | 285.9 ± 2.9[1] | ~70%[2] |

| Margaritene | Acacetin 8-C-neohesperidoside | 136.2 ± 2.6[1] | Not specified |

| Isomargaritene | Acacetin 6-C-neohesperidoside | 119.1 ± 1.8[1] | Not specified |

| This compound | Acacetin 7-O-neohesperidoside | 28.5 ± 0.7 [1] | ~7% [2] |

| Apigenin 8-C-neohesperidoside | Apigenin 8-C-neohesperidoside | 16.9 ± 0.1[1] | Not specified |

| Poncirin | Isosakuranetin 7-O-neohesperidoside | 5.1 ± 0.1[1] | Not specified |

| Rhoifolin | Apigenin 7-O-neohesperidoside | 2.0 ± 0.1[1] | Not specified |

Note: In a specific purified fraction of immature kumquat, the this compound content was reported to be 1.5 g per 100 g of the dry fraction[2].

Isolation and Purification of this compound from Kumquat Peel

The following is a synthesized protocol for the preparative isolation and purification of this compound from kumquat peel based on established methods for flavonoid extraction from citrus peels.

Extraction

This phase aims to extract a broad range of flavonoids, including this compound, from the kumquat peel.

Experimental Protocol:

-

Sample Preparation: Fresh kumquat peels are washed, air-dried, and then lyophilized or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight. The dried peels are then ground into a fine powder.

-

Soxhlet Extraction:

-

A known quantity of the powdered peel (e.g., 100 g) is placed in a cellulose thimble.

-

The thimble is inserted into a Soxhlet extractor.

-

The extraction is performed with 80% methanol for 6-8 hours.

-

The resulting extract is collected.

-

-

Solvent Evaporation: The methanol from the extract is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Purification

This multi-step process purifies this compound from the crude extract.

Experimental Protocol:

-

Solvent-Solvent Partitioning:

-

The crude extract is redissolved in water.

-

The aqueous solution is then partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove unwanted compounds like lipids and chlorophylls. This compound, being a glycoside, is expected to remain predominantly in the aqueous or ethyl acetate fraction.

-

-

Column Chromatography:

-

A silica gel column is prepared using a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

The flavonoid-rich fraction from the previous step is loaded onto the column.

-

The column is eluted with the solvent gradient, and fractions are collected at regular intervals.

-

Thin Layer Chromatography (TLC) is used to monitor the fractions for the presence of this compound, often visualized under UV light. Fractions containing the compound of interest are pooled.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The pooled fractions from column chromatography are further purified using a preparative HPLC system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as acetic or formic acid, to improve peak shape) is employed.

-

Detection: A UV detector set at a wavelength where this compound has maximum absorbance (e.g., around 280-340 nm) is used to monitor the elution.

-

The peak corresponding to this compound is collected.

-

-

Final Steps:

-

The solvent from the collected HPLC fraction is evaporated.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is verified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Interaction of this compound with Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cellular stress response and inflammation.

AMPK/Nrf2 Signaling Pathway

This compound exerts protective effects against oxidative stress by activating the AMPK/Nrf2 pathway.[3] AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, phosphorylates and activates downstream targets. One of these targets is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon activation by AMPK, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT). This compound has been demonstrated to enhance the phosphorylation of AMPK, thereby promoting the Nrf2-mediated antioxidant response.[3]

TNF-α Signaling Pathway

This compound has also been shown to possess anti-inflammatory properties by inhibiting the TNF-α signaling pathway. Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade.

The binding of TNF-α to its receptor (TNFR) triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of kappa B (IκBα), leading to its ubiquitination and degradation. This releases the nuclear factor-kappa B (NF-κB) to translocate into the nucleus, where it induces the expression of various pro-inflammatory genes, including those for other cytokines and adhesion molecules. This compound has been observed to reduce the expression of pro-inflammatory cytokines and the phosphorylation of IKKα and IκBα, which suggests that it inhibits the activation of NF-κB.[3]

Conclusion

This compound, readily available from kumquat peels, presents a compelling case for further investigation as a bioactive compound. This guide provides the foundational knowledge for its efficient isolation and a deeper understanding of its molecular mechanisms of action. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of this compound in drug discovery and development.

References

Fortunellin: A Technical Guide on Chemical Structure and Physicochemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Fortunellin (Acacetin 7-O-neohesperidoside), a flavonoid glycoside with demonstrated anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Chemical Structure and Identifiers

This compound, a flavone O-glycoside, is structurally characterized by an acacetin aglycone linked to a neohesperidose sugar moiety. The precise chemical identity is established through the following identifiers:

| Identifier | Value |

| IUPAC Name | 7-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one |

| CAS Number | 20633-93-6 |

| Molecular Formula | C₂₈H₃₂O₁₄ |

| Molecular Weight | 592.55 g/mol |

| SMILES String | CC1C(C(C(C(O1)OC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)CO)O)O)O |

| InChI Key | MLWDGPFGTFOLRJ-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that while some experimental data is available, other values are based on computational predictions.

| Property | Value | Data Type |

| Melting Point | 195 °C | Experimental |

| Boiling Point | No experimental data available. Flavonoid glycosides typically decompose at high temperatures before boiling. | - |

| logS (Aqueous Solubility) | -3.89 mol/L | Calculated |

| logP (Octanol-Water Partition Coefficient) | 0.568 | Calculated |

| Solubility | ≥ 1 mg/mL in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] | Experimental |

| pKa | No specific experimental data available. Flavonoids generally have pKa values in the range of 6-10.[1] | General Range |

Signaling Pathway: AMPK/Nrf2 Activation

This compound has been shown to exert its protective effects against oxidative stress and inflammation through the activation of the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] The proposed mechanism involves the phosphorylation of AMPK, which in turn leads to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of various antioxidant and cytoprotective genes.

Figure 1: Proposed signaling pathway of this compound-mediated activation of AMPK and Nrf2.

Experimental Protocols

The following section outlines general methodologies for determining the key physicochemical properties and for investigating the biological activity of this compound.

Determination of Melting Point

A standard capillary melting point apparatus can be used.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

Apparatus: A calibrated digital melting point apparatus.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2 °C/min) and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Determination of Solubility

The shake-flask method is a common technique to determine the solubility of flavonoids.

-

Procedure: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of pKa

Potentiometric titration is a widely used method for pKa determination.

-

Procedure: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water-cosolvent mixture). The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter. The pKa value is determined from the half-equivalence point of the resulting titration curve.

Investigation of AMPK/Nrf2 Signaling Pathway Activation

Standard molecular biology techniques are employed to study the effect of this compound on the AMPK/Nrf2 pathway in a relevant cell line (e.g., hepatocytes, macrophages).

-

Western Blot Analysis: To assess the phosphorylation status of AMPK and the protein levels of Nrf2 and its downstream targets.

-

Protocol: Cells are treated with this compound for a specified time. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against p-AMPK, AMPK, Nrf2, and downstream targets (e.g., HO-1, NQO1), followed by incubation with appropriate secondary antibodies and detection.

-

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of Nrf2-regulated genes.

-

Protocol: RNA is extracted from this compound-treated cells and reverse-transcribed to cDNA. qRT-PCR is then performed using specific primers for the target genes.

-

-

Use of Pathway Inhibitors: To confirm the role of AMPK in this compound-mediated Nrf2 activation.

-

Protocol: Cells are pre-treated with a specific AMPK inhibitor (e.g., Compound C) before this compound treatment. The effects on Nrf2 activation and downstream gene expression are then assessed using the methods described above.

-

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, as well as its interaction with a key biological signaling pathway. This information is intended to support further research and development of this promising natural compound.

References

An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Fortunellin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, there is a notable absence of published in vivo pharmacokinetic studies for Fortunellin. Consequently, this guide summarizes the available in silico (computer-modeled) predictions for its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and provides a detailed, representative experimental protocol for how its pharmacokinetics could be determined in a preclinical setting. The signaling pathways described are also based on computational predictions.

Introduction to this compound

This compound (Acacetin 7-O-neohesperidoside) is a flavonoid glycoside found in citrus fruits, notably the kumquat (Citrus japonica). It has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antiviral activities.[1] Computational studies have highlighted its potential as a multi-target agent against SARS-CoV-2, suggesting it may inhibit viral replication and modulate the host's immune response.[1][2][3] To advance this compound from a promising phytochemical to a potential therapeutic agent, a thorough understanding of its bioavailability and pharmacokinetic profile is essential. This guide provides a summary of predicted properties and a roadmap for future in vivo investigations.

Predicted ADME Properties (In Silico Data)

Computational models are valuable tools in early-stage drug discovery for predicting the pharmacokinetic profiles of new chemical entities.[4][5] The ADME properties of this compound have been predicted using platforms such as ADMETlab 2.0 and pkCSM.[1] These predictions, summarized in Table 1, suggest that this compound is water-soluble but may have low absorption in the gastrointestinal tract and be subject to rapid elimination.

Data Presentation

Table 1: Summary of Predicted ADME Properties of this compound

| Parameter | Predicted Value/Classification | Implication for Bioavailability & Pharmacokinetics | Source |

| Absorption | |||

| Water Solubility | -2.837 log mol/L | Good water solubility. | [1] |

| Caco-2 Permeability | Low | Low intestinal permeability, suggesting poor absorption. | [1] |

| GI Absorption | Low | Poorly absorbed from the gastrointestinal tract. | [1] |

| P-glycoprotein Substrate | Yes | Substrate for P-gp efflux pump, which would further limit absorption and promote excretion. | [1] |

| Distribution | |||

| Volume of Distribution (VDss) | 0.603 L/kg | Moderate distribution into tissues. | [1] |

| Unbound Fraction | 17.24% | High degree of plasma protein binding is implied. | [1] |

| BBB Permeability | Low (0.293) | Unlikely to cross the blood-brain barrier. | [1] |

| Metabolism | |||

| CYP450 Interaction | Non-inhibitor/Non-substrate | Predicted not to interfere with major drug-metabolizing enzymes. | [1] |

| Excretion | |||

| Total Clearance | Not specified | As a P-gp substrate, rapid clearance is anticipated. | [1] |

| Toxicity | |||

| AMES Mutagenicity | Non-toxic | Predicted to be non-mutagenic. | [1] |

| Hepatotoxicity | Non-toxic | Predicted to be non-hepatotoxic. | [1] |

Hypothetical Experimental Protocol for a Preclinical Pharmacokinetic Study

The following protocol is a representative methodology for determining the pharmacokinetic profile of this compound in a rat model, based on standard practices for flavonoid analysis.[6][7][8][9]

3.1 Objective To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) and absolute oral bioavailability of this compound in Sprague-Dawley rats.

3.2 Materials

-

Test Article: this compound (purity >98%)

-

Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

-

Dosing Vehicles:

-

Oral (p.o.): 0.5% carboxymethylcellulose sodium (CMC-Na) in water

-

Intravenous (i.v.): Saline with 5% DMSO and 10% Solutol HS 15

-

-

Anesthesia: Isoflurane

-

Anticoagulant: Heparin

-

Analytical Equipment: HPLC or UPLC system coupled with a tandem mass spectrometer (MS/MS).

3.3 Experimental Design

-

Groups:

-

Group 1: Intravenous (i.v.) administration (n=6 rats), 10 mg/kg dose.

-

Group 2: Oral gavage (p.o.) administration (n=6 rats), 50 mg/kg dose.

-

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (23 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

Fasting: Rats are fasted for 12 hours prior to dosing, with water available ad libitum.

3.4 Dosing and Sample Collection

-

Intravenous Administration: this compound is administered as a single bolus dose via the tail vein.

-

Oral Administration: this compound is administered via oral gavage.

-

Blood Sampling: Approximately 200 µL of blood is collected from the retro-orbital plexus or jugular vein into heparinized tubes at the following time points:

-

i.v. group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

p.o. group: 0 (pre-dose), 15, 30 minutes, and 1, 1.5, 2, 4, 8, 12, 24 hours post-dose.

-

-

Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

3.5 Bioanalytical Method

-

Sample Preparation: Plasma samples (50 µL) are thawed. An internal standard (e.g., another flavonoid not present in the formulation, like hesperetin) is added. Protein is precipitated by adding 150 µL of ice-cold acetonitrile. The mixture is vortexed and then centrifuged at 13,000 rpm for 10 minutes. The supernatant is collected for analysis.

-

LC-MS/MS Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific parent-daughter ion transitions for this compound and the internal standard would be determined and optimized prior to the study.

-

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.[10][11][12]

3.6 Pharmacokinetic Analysis Pharmacokinetic parameters will be calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax) are obtained directly from the plasma concentration-time data.

-

AUC (Area Under the Curve) is calculated using the linear trapezoidal rule.

-

t1/2 (Elimination Half-life) is calculated as 0.693/k_el, where k_el is the elimination rate constant.

-

Absolute Oral Bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for a preclinical pharmacokinetic study of this compound.

Predicted Anti-inflammatory Signaling Pathway

Computational analyses suggest this compound may exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and TNF signaling.[1][13]

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

While in silico models provide valuable preliminary insights, suggesting this compound may have poor oral bioavailability due to low permeability and P-gp efflux, these predictions require empirical validation. The provided hypothetical protocol offers a robust framework for conducting the necessary in vivo pharmacokinetic studies. Future research should focus on executing such studies to obtain definitive data on this compound's absorption, distribution, metabolism, and excretion. These data are critical for determining appropriate dosing strategies, understanding its therapeutic potential, and advancing this compound through the drug development pipeline. Furthermore, investigating potential formulation strategies, such as nanoformulations or the use of absorption enhancers, could be a viable approach to overcoming the predicted bioavailability challenges.

References

- 1. Computational exploration of the dual role of the phytochemical this compound: Antiviral activities against SARS-CoV-2 and immunomodulatory abilities against the host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Polyphenols Inhibit the Dimerization of the SARS-CoV-2 Main Protease: The Case of this compound and Its Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Polyphenols Inhibit the Dimerization of the SARS-CoV-2 Main Protease: The Case of this compound and Its Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 6. Disposition of the flavonoid quercetin in rats after single intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. akjournals.com [akjournals.com]

- 9. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIMULTANEOUS DETERMINATION OF DIFFERENT FLAVONOIDS IN HUMAN PLASMA BY A SIMPLE HPLC ASSAY | Journal of the Chilean Chemical Society [jcchems.com]

- 11. Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Fortunellin's Regulatory Role in the AMPK/Nrf2 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fortunellin, a flavonoid glycoside, has demonstrated significant potential in modulating cellular stress responses through its influence on the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and detailed experimental protocols to investigate the therapeutic potential of this compound. Evidence suggests that this compound activates AMPK, a central regulator of cellular energy homeostasis, which in turn promotes the nuclear translocation of Nrf2, a master regulator of antioxidant defense. This cascade of events leads to the upregulation of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), and a subsequent reduction in oxidative stress and inflammation. This guide is intended to be a resource for researchers and drug development professionals exploring the therapeutic applications of this compound in diseases associated with metabolic dysregulation and oxidative stress.

Introduction

Metabolic syndrome, encompassing conditions such as non-alcoholic fatty liver disease (NAFLD) and diabetic cardiomyopathy, is characterized by chronic inflammation and oxidative stress. The AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways are critical in maintaining cellular homeostasis and mitigating these pathological processes. AMPK acts as a cellular energy sensor, while Nrf2 orchestrates the antioxidant response.

This compound, a naturally occurring flavonoid, has emerged as a promising therapeutic agent due to its ability to modulate these pathways. Studies have shown its protective effects in various disease models, primarily attributed to its anti-inflammatory and antioxidant properties. This guide delves into the intricate molecular mechanisms by which this compound exerts its effects through the AMPK/Nrf2 axis, providing a foundation for further research and drug development.

Mechanism of Action: The AMPK/Nrf2 Signaling Cascade

This compound's primary mechanism of action involves the activation of AMPK, which subsequently triggers the Nrf2 signaling pathway. This intricate process can be dissected into the following key steps:

-

AMPK Activation: this compound enhances the activation of AMPK.[1][2][3] This activation is a critical step in restoring cellular energy balance.

-

Nrf2 Nuclear Translocation: Activated AMPK promotes the dissociation of Nrf2 from its cytosolic inhibitor, Keap1, and facilitates its translocation into the nucleus.

-

ARE Binding and Gene Transcription: Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes.

-

Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a battery of cytoprotective genes, most notably heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[3][4]

-

Attenuation of Oxidative Stress and Inflammation: The resulting increase in antioxidant enzyme expression combats oxidative stress and suppresses inflammatory pathways, such as the NF-κB signaling cascade.

The following diagram illustrates the signaling pathway activated by this compound:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Luteolin Relieves Metabolic Dysfunction-Associated Fatty Liver Disease Caused by a High-Fat Diet in Rats Through Modulating the AdipoR1/AMPK/PPARγ Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating the Immunomodulatory Effects of Fortunellin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fortunellin (acacetin 7-O-neohesperidoside), a flavonoid glycoside predominantly found in kumquat (Citrus japonica), has emerged as a promising natural compound with significant immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on the immune system. It details its mechanism of action, focusing on key signaling pathways, and presents quantitative data from in vitro and in vivo studies. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

Inflammatory and immune-related disorders represent a significant challenge in modern medicine. Natural products are a valuable source of novel therapeutic agents with immunomodulatory capabilities. This compound, a flavonoid, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antiviral effects.[1] Its ability to modulate immune responses stems from its influence on the production of inflammatory mediators and the regulation of critical intracellular signaling cascades. This guide synthesizes the available data on this compound's immunomodulatory actions, providing a foundation for further research and development.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

| Cell Line | Stimulant | This compound Concentration | Target | Effect | Reference |

| HK-2 | LPS (10 ng/mL) | 20, 40, 80 µM | IL-1β | Dose-dependent decrease in secretion | [1] |

| HK-2 | LPS (10 ng/mL) | 20, 40, 80 µM | IL-6 | Dose-dependent decrease in secretion | [1] |

| HK-2 | LPS (10 ng/mL) | 20, 40, 80 µM | TNF-α | Dose-dependent decrease in secretion | [1] |

| Caco-2 | LPS | Not specified | PTEN expression | Decreased expression | [2] |

Table 2: In Vivo Effects of this compound on Inflammatory Markers

| Animal Model | Condition | This compound Dosage | Organ/Tissue | Target | Effect | Reference |

| Rat | TNBS-induced colitis | 20, 80 mg/kg (gavage) | Colon | TNF-α | Decreased levels | [2] |

| Rat | TNBS-induced colitis | 20, 80 mg/kg (gavage) | Colon | IL-1β | Decreased levels | [2] |

| Rat | TNBS-induced colitis | 20, 80 mg/kg (gavage) | Colon | IL-6 | Decreased levels | [2] |

| Rat | TNBS-induced colitis | 20, 80 mg/kg (gavage) | Colon | MPO activity | Decreased activity | [2] |

| Young Rat | High-fat diet-induced NAFLD | 5, 10 mg/kg (intragastric) | Liver | Lipid metabolism and immune disorders | Repressed | [3] |

| Mouse | Sepsis-induced AKI | Not specified | Kidney | p-p65 and p-IκBα | Decreased levels | [4] |

Core Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by targeting several key intracellular signaling pathways that are central to the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. This compound has been shown to inhibit the activation of this pathway. In a mouse model of sepsis-induced acute kidney injury, this compound treatment led to decreased levels of phosphorylated p65 and IκBα, key components of the NF-κB pathway.[4] This inhibition is crucial for its anti-inflammatory effects, as it downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses. While direct evidence for this compound is still emerging, studies on its aglycone, acacetin, suggest that this pathway is a likely target. Acacetin has been shown to modulate MAPK signaling, which in turn can affect the production of inflammatory mediators.

Figure 2: Putative inhibition of the MAPK pathway by this compound.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor that also plays a role in regulating inflammation. This compound has been shown to activate the AMPK pathway, which may contribute to its beneficial effects in metabolic and inflammatory conditions.[3] In a study on non-alcoholic fatty liver disease (NAFLD) in young rats, this compound was found to enhance AMPK activation.[3]

Figure 3: Activation of the AMPK signaling pathway by this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the immunomodulatory effects of this compound.

In Vitro Anti-inflammatory Assay in HK-2 Cells

-

Cell Culture: Human kidney proximal tubular epithelial (HK-2) cells are cultured in appropriate media and conditions.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 20, 40, 80 µM) for a specified time, followed by stimulation with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response.[1]

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

-

Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are collected and subjected to Western blotting to measure the phosphorylation status of key proteins such as IRAK4, p65, and IκBα.[4]

Figure 4: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo TNBS-Induced Colitis Model in Rats

-

Animal Model: Colitis is induced in rats by intracolonic administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS).[2]

-

Treatment: Rats with induced colitis are administered this compound daily via gavage at different dosages (e.g., 20 and 80 mg/kg) for a period of 14 days.[2]

-

Assessment of Colitis: The severity of colitis is assessed by monitoring body weight, food intake, and macroscopic damage to the colon. The colon weight-to-length ratio is also determined as an indicator of inflammation.[2]

-

Biochemical Analysis: Colon tissue homogenates are prepared to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and myeloperoxidase (MPO) activity using ELISA.[2]

-

Western Blot and Immunohistochemistry: Colonic expression of key proteins, such as PTEN, is analyzed by Western blotting and immunohistochemistry to elucidate the underlying mechanisms.[2]

Conclusion

This compound demonstrates significant immunomodulatory and anti-inflammatory effects both in vitro and in vivo. Its mechanism of action involves the inhibition of the pro-inflammatory NF-κB and potentially the MAPK signaling pathways, as well as the activation of the metabolic and anti-inflammatory AMPK pathway. The available quantitative data, primarily from studies on colitis and acute kidney injury, support its potential as a therapeutic agent for inflammatory diseases. Further research is warranted to fully elucidate its molecular targets, establish detailed dose-response relationships, and evaluate its safety and efficacy in preclinical and clinical settings. This guide provides a solid foundation for such future investigations.

References

- 1. um.es [um.es]

- 2. Frontiers | this compound-Induced Modulation of Phosphatase and Tensin Homolog by MicroRNA-374a Decreases Inflammation and Maintains Intestinal Barrier Function in Colitis [frontiersin.org]

- 3. This compound Elevates the AMPK Pathway to Reduce Lipid Deposition and Immune Disorders in Young Non-Alcoholic Fatty Liver Disease Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

Fortunellin: A Multi-Targeted Phytochemical Inhibitor of SARS-CoV-2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The ongoing global health challenge posed by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitates the exploration of novel antiviral agents. Fortunellin (Acacetin 7-O-neohesperidoside), a flavonoid glycoside found in citrus fruits and traditional medicinal formulations, has emerged as a promising candidate.[1] This technical guide provides a comprehensive overview of the current scientific evidence supporting this compound as a potential inhibitor of SARS-CoV-2, focusing on its mechanism of action, quantitative data from computational and in vitro studies, detailed experimental protocols, and relevant signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals actively engaged in the discovery of effective COVID-19 therapeutics.

Molecular Mechanism of Action: A Multi-Pronged Attack